molecular formula C13H9N3O B11880777 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one CAS No. 61018-78-8

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one

Katalognummer: B11880777
CAS-Nummer: 61018-78-8
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: XUOXUOCNGOUDKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one typically involves the coupling of pyridine derivatives with naphthyridine precursors. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromopyridine with a naphthyridine boronic acid under palladium catalysis . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding n-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated naphthyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s ability to coordinate with metal ions also plays a role in its catalytic and therapeutic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one stands out due to its unique structural combination of pyridine and naphthyridine rings, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

61018-78-8

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

6-pyridin-4-yl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17)

InChI-Schlüssel

XUOXUOCNGOUDKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.